molecular formula C19H32N2 B14226221 N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627524-91-8

N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine

Cat. No.: B14226221
CAS No.: 627524-91-8
M. Wt: 288.5 g/mol
InChI Key: GXZLHDLUOUEVQB-UHFFFAOYSA-N
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Description

N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to a hydrocarbon chain. This particular compound features a cyclohexyl group and a phenylbutyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 4-phenylbutylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.

    Reaction Steps: The two amines are reacted with ethylene oxide or a similar reagent to form the desired diamine. The reaction may require heating and stirring to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines or hydrocarbons.

Scientific Research Applications

N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The cyclohexyl and phenylbutyl groups may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-diethyl-1,2-diaminoethane: A simpler diamine with two ethyl groups.

    N,N’-dibutyl-1,2-diaminoethane: A diamine with two butyl groups.

    N,N’-diphenyl-1,2-diaminoethane: A diamine with two phenyl groups.

Uniqueness

N’-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl and a phenylbutyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

627524-91-8

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

N'-(4-methylcyclohexyl)-N-(4-phenylbutyl)ethane-1,2-diamine

InChI

InChI=1S/C19H32N2/c1-17-10-12-19(13-11-17)21-16-15-20-14-6-5-9-18-7-3-2-4-8-18/h2-4,7-8,17,19-21H,5-6,9-16H2,1H3

InChI Key

GXZLHDLUOUEVQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCNCCCCC2=CC=CC=C2

Origin of Product

United States

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